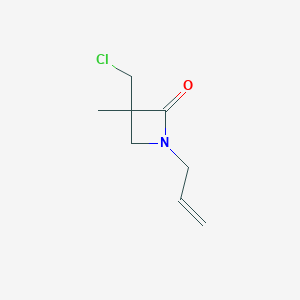
3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is a derivative of azetidinone, which is a four-membered nitrogen-containing heterocycle. Azetidinones are known for their biological activities and are often explored for their potential as antibacterial and antifungal agents. The compound is not directly mentioned in the provided papers, but its structure is related to the azetidinone derivatives discussed in the research.
Synthesis Analysis
The synthesis of azetidinone derivatives typically involves the formation of Schiff base intermediates, which are then subjected to cyclocondensation reactions. For instance, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form Schiff base derivatives, which are further reacted with chloroacetyl chloride to yield 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones . Although the specific synthesis of 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is not detailed, similar synthetic strategies could be employed, involving key steps such as condensation and cyclocondensation reactions.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered lactam ring. The structural elucidation is typically done using analytical and spectral data, including IR and NMR spectroscopy . The presence of substituents on the azetidinone ring, such as chloromethyl and methyl groups, would influence the chemical shifts observed in NMR and the vibrational frequencies in IR spectra.
Chemical Reactions Analysis
Azetidinone derivatives can undergo various chemical reactions, including rearrangements and ring contractions. For example, 2-aryl-3,3-dichloroazetidines can react with bases to yield aziridines through ring contraction . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups, such as chloro substituents, which can stabilize intermediates and transition states during the reaction process.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The presence of chloro substituents, for example, can increase the density and boiling points of these compounds. The chemical properties, such as reactivity towards nucleophiles and electrophiles, are also affected by the substituents attached to the azetidinone ring. The antibacterial and antifungal activities of these compounds are significant, as some derivatives have shown promising activities against various bacterial strains .
科学的研究の応用
Antibacterial Applications
Azetidinone derivatives, including those related to the query compound, have been synthesized and evaluated for their antibacterial activities. The synthesis of these compounds involves reactions that yield azetidinones with promising antibacterial properties against various bacterial strains. This suggests potential research applications in developing new antibacterial agents or studying the mechanisms of bacterial resistance (Himani N. Chopde, J. Meshram, Ramakanth Pagadala, 2012).
Mechanisms of DNA Interaction
Another application involves understanding the interactions of alkylating agents, akin to the chemical structure of interest, with DNA. These interactions are crucial for assessing the mutagenic and carcinogenic potentials of such compounds. Studies have shown that certain alkylating agents can inhibit DNA synthesis, which is followed by stimulation and epidermal hyperplasia, indicating their impact on cell proliferation and potential in cancer research (T. Slaga, G. T. Bowden, B. G. Shapas, R. Boutwell, 1973).
Drug Design and Synthesis
Research on compounds similar to 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one also extends to drug design, where their synthesis and the reactivity are explored for creating novel therapeutic agents. These efforts include the development of peptidomimetics and other novel reagents for drug design, indicating the utility of such compounds in medicinal chemistry and pharmaceutical research (M. Goodman, C. Zapf, Y. Rew, 2002).
Cancer Treatment Research
Furthermore, azetidinone derivatives have been investigated for their roles in cancer treatment, highlighting the potential of these compounds in developing anticancer therapies. This includes studying their mechanisms of action, such as DNA cross-linking, and evaluating their efficacy and safety in clinical settings (J. Issa, G. Roboz, D. Rizzieri, E. Jabbour, W. Stock, C. O'Connell, K. Yee, R. Tibes, E. Griffiths, K. Walsh, N. Daver, W. Chung, S. Naim, P. Taverna, A. Oganesian, Y. Hao, J. Lowder, M. Azab, H. Kantarjian, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-3-4-10-6-8(2,5-9)7(10)11/h3H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFRHYPHQVYZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC=C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)
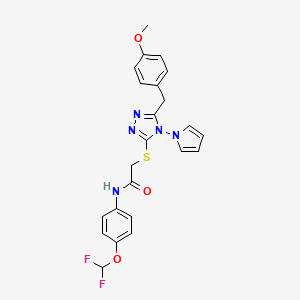
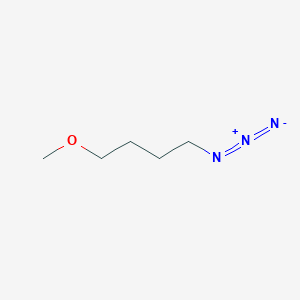
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea](/img/structure/B2542891.png)
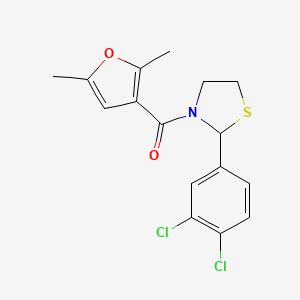
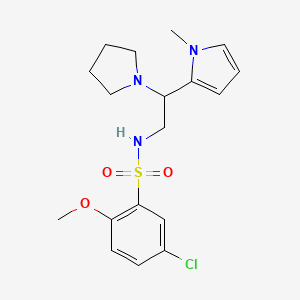
![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)
![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
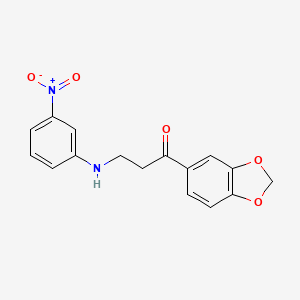
![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)
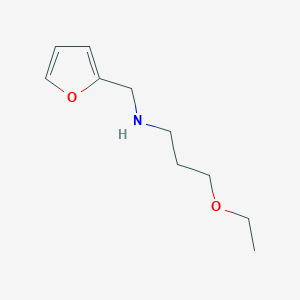
![(4-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542907.png)
